1-Nitro-1,2-dihydro-1,3,5-triazine

CAS No.:

Cat. No.: VC1806806

Molecular Formula: C3H4N4O2

Molecular Weight: 128.09 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C3H4N4O2 |

|---|---|

| Molecular Weight | 128.09 g/mol |

| IUPAC Name | 1-nitro-2H-1,3,5-triazine |

| Standard InChI | InChI=1S/C3H4N4O2/c8-7(9)6-2-4-1-5-3-6/h1-2H,3H2 |

| Standard InChI Key | BBKITNQUCNTOHU-UHFFFAOYSA-N |

| SMILES | C1N=CN=CN1[N+](=O)[O-] |

| Canonical SMILES | C1N=CN=CN1[N+](=O)[O-] |

Introduction

Chemical Structure and Properties

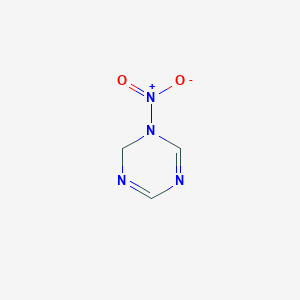

1-Nitro-1,2-dihydro-1,3,5-triazine, also known as 1-nitro-2H-1,3,5-triazine, features a six-membered heterocyclic ring containing three nitrogen atoms positioned symmetrically at the 1, 3, and 5 positions. The distinctive characteristic of this compound is the nitro (NO₂) group attached to the nitrogen at position 1, combined with partial hydrogenation of the ring structure as indicated by the "dihydro" prefix . The basic framework derives from 1,3,5-triazine, a six-membered heterocyclic aromatic ring with the formula (HCN)₃ .

The compound's core structure represents an important class of nitrogen-containing heterocycles, where the nitro group significantly alters the electronic properties and potential reactivity compared to the parent triazine structure. The partial saturation created by the dihydro nature further modifies the compound's characteristics, producing a unique molecular entity with distinct chemical behavior.

Table 1: Basic Properties of 1-Nitro-1,2-dihydro-1,3,5-triazine

| Property | Value |

|---|---|

| Chemical Formula | C₃H₃N₄O₂ |

| Molecular Weight | 128.09 g/mol |

| PubChem CID | 5460451 |

| Synonyms | 1-nitro-1,2-dihydro-1,3,5-triazine, 1-nitro-2H-1,3,5-triazine |

| Classification | Nitro-1,3,5-triazine |

| CAS Number | Not specifically provided |

| Creation Date in PubChem | 2004-09-16 |

| Last Modified in PubChem | 2025-04-05* |

*Note: This appears to be a future date in the database entry, likely an error.

The molecular structure combines several important functional elements: the triazine ring provides a nitrogen-rich framework with potential for coordination chemistry and hydrogen bonding, while the nitro group introduces an electron-withdrawing effect that influences the electronic distribution within the molecule. The partial hydrogenation creates asymmetry in the ring, potentially affecting its planarity and aromaticity.

-

Nitration Approaches: For introducing the nitro group, insights can be drawn from the synthesis of 1,3,5-triazine-nitrolic acids, which involves nitrosation reactions of potassium 1,3,5-triazine-dinitromethanide . This approach has been optimized using N₂O₄ in organic solvents, with careful control of reaction stoichiometry, solvent selection, temperature, and reagent concentration.

The optimization parameters for such reactions typically include:

-

Reaction stoichiometry (1:1.2 reactant to nitrating agent ratio)

-

Solvent systems (hexane/toluene mixtures showing good results)

-

Temperature control (8-10°C being optimal in many cases)

-

Concentration effects (0.5 mmol/mL showing balanced reactivity)

Proposed Sequential Synthesis Strategy

Based on the available methodological information, a potential synthetic route for 1-Nitro-1,2-dihydro-1,3,5-triazine might involve:

-

Initial synthesis of the 1,2-dihydro-1,3,5-triazine core structure using Cu(II)-catalyzed reactions of appropriate amidine derivatives

-

Selective nitration of the nitrogen at position 1 using controlled nitration conditions

-

Purification protocols potentially involving crystallization or chromatographic techniques

It is important to note that this proposed synthetic pathway would require experimental validation and optimization, as the specific reactivity of intermediates toward nitration would need to be carefully controlled to achieve regioselectivity.

Studies have revealed impressive cytotoxic activity of certain triazine derivatives against non-small cell lung cancer (A549), with some compounds showing IC₅₀ values in the nanomolar range . For example, compounds designated as 8e, 9a, 10e, and 11e in the literature demonstrated high cytotoxic activity with IC₅₀ values of 50, 42, 62, and 28 nM respectively, exceeding the potency of methotrexate as a reference drug .

-

Antimicrobial Properties: Various triazine derivatives exhibit significant antibacterial and antifungal activities by inhibiting specific enzymes crucial for microbial growth. For instance, 1,3,5-triacryloylhexahydro-1,3,5-triazine (TAT) has shown effectiveness against gram-positive bacteria like Streptococcus mutans.

The nitro group present in 1-Nitro-1,2-dihydro-1,3,5-triazine potentially enhances these biological activities, as nitro-containing heterocycles often exhibit increased bioactivity due to their ability to undergo bioreductive transformations in cellular environments.

Table 3: Comparative Biological Activities of Selected Triazine Derivatives

| Compound Type | Biological Target | Observed Activity | Potential Relevance to 1-Nitro-1,2-dihydro-1,3,5-triazine |

|---|---|---|---|

| Amino-substituted 1,3,5-triazines | DHFR enzyme | Anticancer activity | Nitro group may enhance enzyme binding through electronic effects |

| Triazine derivatives | Multiple cancer cell lines | IC₅₀ values in nanomolar range | Structural similarity suggests potential anticancer activity |

| Triazine-based compounds | Antimicrobial targets | Inhibition of bacterial growth | Nitro group may contribute to antimicrobial properties |

Materials Science Applications

The unique electronic properties of triazine derivatives make them valuable in materials science:

-

Building Blocks for Synthesis: Triazines serve as versatile precursors for more complex structures, particularly in coordination chemistry where they can act as ligands for metal complexes.

-

Catalytic Applications: The nitrogen-rich structure of triazines makes them useful in developing heterogeneous catalysts. The electron-withdrawing nature of the nitro group in 1-Nitro-1,2-dihydro-1,3,5-triazine could potentially enhance its catalytic properties in certain reactions.

-

Energy-Related Materials: Triazine derivatives have applications in developing materials with energy-related functions such as gas separation, storage, and conversion processes.

The partially saturated nature of 1-Nitro-1,2-dihydro-1,3,5-triazine, combined with its nitro functionality, presents unique electronic properties that could be exploited in these material applications, particularly where controlled electron density distribution is important.

Structure-Property Relationships

Understanding the relationship between the structure of 1-Nitro-1,2-dihydro-1,3,5-triazine and its properties provides insight into its potential behavior in various applications.

Comparison with Structural Analogues

Examining structural analogues helps contextualize the unique features of 1-Nitro-1,2-dihydro-1,3,5-triazine:

Table 4: Comparison of 1-Nitro-1,2-dihydro-1,3,5-triazine with Related Compounds

The positional isomerism of the hydrogenation pattern significantly affects the electronic distribution within the molecule. In 1-Nitro-1,2-dihydro-1,3,5-triazine, the adjacency of the two hydrogenated positions (1 and 2) creates a different electronic environment compared to 1,4-Dihydro-1,3,5-triazine, where the hydrogenated positions are separated.

Electronic and Structural Effects

Several key structural features influence the properties of 1-Nitro-1,2-dihydro-1,3,5-triazine:

-

Nitro Group Effects: The nitro group at position 1 introduces strong electron-withdrawing characteristics, affecting the electron density distribution throughout the ring. This likely renders the adjacent carbon atoms more electrophilic and potentially more reactive toward nucleophilic reagents.

-

Partial Hydrogenation: The dihydro nature disrupts the aromaticity of the triazine ring, creating a partially saturated system with different reactivity patterns compared to fully aromatic 1,3,5-triazine. This partial saturation also affects the planarity of the ring structure.

-

Ring Strain: The combination of the nitro group and partial hydrogenation potentially introduces strain into the ring system, which could influence both stability and reactivity.

-

Hydrogen Bonding Capacity: The nitrogen atoms in the ring, along with the nitro group, provide multiple sites for hydrogen bonding interactions, potentially influencing solubility, crystal packing, and interactions with biological targets.

These structural features collectively create a unique electronic environment that distinguishes 1-Nitro-1,2-dihydro-1,3,5-triazine from other triazine derivatives and likely determines its chemical behavior and potential applications.

Research Gaps and Future Directions

The current state of knowledge regarding 1-Nitro-1,2-dihydro-1,3,5-triazine reveals several important research gaps and opportunities for future investigation.

Current Knowledge Limitations

-

Synthesis Methodology: There is a notable absence of established synthetic routes specifically for 1-Nitro-1,2-dihydro-1,3,5-triazine, necessitating the development of efficient and selective synthesis methods.

-

Physical and Chemical Characterization: Comprehensive data on physical properties (melting point, solubility, spectral characteristics) and chemical reactivity patterns are currently lacking.

-

Biological Activity Profile: The potential biological activities of this compound, particularly in comparison to other biologically active triazine derivatives, remain unexplored.

-

Structure-Activity Relationships: Systematic investigations of how the nitro group and dihydro nature influence activity and properties compared to other triazine derivatives would provide valuable insights.

Promising Research Directions

Several research avenues present significant opportunities for advancing understanding of 1-Nitro-1,2-dihydro-1,3,5-triazine:

-

Synthetic Chemistry: Development of selective and efficient synthetic routes specifically targeting 1-Nitro-1,2-dihydro-1,3,5-triazine, potentially building on the catalytic methodologies described for related compounds . This could include optimization of reaction conditions, exploration of new catalytic systems, and development of regioselective functionalization strategies.

-

Physical Characterization: Comprehensive determination of physical properties including solubility profiles, thermal behavior, spectroscopic characteristics (NMR, IR, UV-Vis), and crystallographic analysis would provide essential foundational knowledge.

-

Medicinal Chemistry: Evaluation of potential biological activities, particularly anticancer and antimicrobial properties, building on the precedent established with other triazine derivatives . Structure-activity relationship studies could help identify optimal substitution patterns for enhanced bioactivity.

-

Materials Science: Investigation of potential applications in materials chemistry, including as building blocks for more complex structures, components in coordination polymers, or as functional materials with specific electronic properties.

-

Theoretical Studies: Computational investigations of electronic structure, reactivity patterns, and interaction with potential biological targets would provide valuable insights to guide experimental work.

These research directions would contribute significantly to filling the current knowledge gaps and potentially unlock new applications for this interesting heterocyclic compound.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume